BenchChemオンラインストアへようこそ!

Furosin

Cellular Toxicology Wound Healing Dermatology Research

Furosin (CAS: 81552-37-6) is a naturally occurring ellagitannin belonging to the hydrolyzable tannin subclass, specifically characterized as a dehydroellagitannin with the molecular formula C27H22O19 and a molecular weight of approximately 650.45 g/mol. First isolated from the leaves and stems of *Phyllanthus sellowianus* (Euphorbiaceae), its structure features a unique dehydrohexahydroxydiphenoyl (DHHDP) group esterified to a glucose core, distinguishing it from simpler gallotannins.

Molecular Formula C27H22O19
Molecular Weight 650.5 g/mol
Cat. No. B1250169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurosin
Synonymsfurosin
Molecular FormulaC27H22O19
Molecular Weight650.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)C(=O)OC2C3C(C(C(O2)CO)OC(=O)C4=CC(=O)C(C5(C4C6=C(O5)C(=C(C=C6C(=O)O3)O)O)O)(O)O)O
InChIInChI=1S/C27H22O19/c28-5-12-19-18(35)21(25(42-12)45-22(36)6-1-9(29)16(33)10(30)2-6)44-23(37)7-3-11(31)17(34)20-14(7)15-8(24(38)43-19)4-13(32)26(39,40)27(15,41)46-20/h1-4,12,15,18-19,21,25,28-31,33-35,39-41H,5H2/t12-,15+,18+,19-,21-,25+,27?/m1/s1
InChIKeyCXTMLIMZRPKULL-YXYYPBJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furosin Procurement: Chemical Identity and Baseline Specifications of a Research-Grade Dehydroellagitannin


Furosin (CAS: 81552-37-6) is a naturally occurring ellagitannin belonging to the hydrolyzable tannin subclass, specifically characterized as a dehydroellagitannin with the molecular formula C27H22O19 and a molecular weight of approximately 650.45 g/mol [1]. First isolated from the leaves and stems of *Phyllanthus sellowianus* (Euphorbiaceae), its structure features a unique dehydrohexahydroxydiphenoyl (DHHDP) group esterified to a glucose core, distinguishing it from simpler gallotannins [2]. Furosin has been identified in multiple plant species, including *Geranium thunbergii* and *Euphorbia helioscopia*, and is recognized in authoritative chemical databases under PubChem CID 10416810 and ChEMBL ID CHEMBL447361 [3].

Why Furosin Cannot Be Substituted by Other Ellagitannins in Research and Procurement


The procurement of Furosin must be distinct from that of other ellagitannins like Geraniin or Corilagin due to profound differences in their quantitative biological profiles and toxicity profiles. While all three are hydrolyzable tannins, their effects on cell proliferation, differentiation, cytotoxicity, and specific enzyme inhibition diverge significantly. For example, Furosin exhibits a markedly higher cytotoxic threshold (>400 µM) compared to Geraniin (20 µM) in dermal fibroblasts [1]. Conversely, Furosin is less potent in stimulating collagen synthesis and keratinocyte differentiation than Geraniin, but demonstrates unique activity in osteoclast inhibition [2]. Substitution without quantitative verification risks invalidating experimental models, especially in assays sensitive to cytotoxicity or those requiring specific, moderate stimulation of cellular activity, making source-verified procurement essential for reproducible research.

Furosin: Quantified Differentiation Against In-Class Comparators


Furosin vs. Geraniin: Superior Cytocompatibility Profile in Dermal Fibroblasts and Keratinocytes

Furosin demonstrates a significantly higher threshold for necrotic cytotoxicity compared to its close structural analog, Geraniin. This differential toxicity is critical for selecting the appropriate compound for cell-based assays where cell health is paramount. In normal human dermal fibroblasts (NHDF), cytotoxicity for Geraniin was observed at 20 µM, whereas Furosin remained non-cytotoxic up to >400 µM [1]. Similarly, in keratinocytes, Geraniin's cytotoxic threshold was 150 µM, while Furosin's was again >400 µM [1]. This data positions Furosin as the preferred ellagitannin for applications requiring a wider safety margin in primary or sensitive cell cultures.

Cellular Toxicology Wound Healing Dermatology Research Ellagitannin Pharmacology

Furosin vs. Geraniin in Analgesia: Comparable Potency Advantage Over Standard Drugs

In a direct head-to-head comparison using an in vivo murine model of pain, Furosin and Geraniin were evaluated for their antinociceptive effects. Both compounds, when administered intraperitoneally at doses ranging from 3 to 30 mg/kg, exhibited significant and dose-dependent analgesic properties [1]. Quantitatively, both were approximately six- to seven-fold more potent at the ID50 level (µmol/kg) than standard analgesics (aspirin and acetaminophen, respectively), indicating a similarly enhanced potency profile that is a key differentiator from common over-the-counter pain relievers [1]. While both ellagitannins were less efficacious at the maximum effect compared to the standards, their potency advantage is a shared and verifiable characteristic.

Analgesic Drug Discovery Pain Research Natural Product Pharmacology

Furosin vs. Geraniin: Specificity in Cellular Differentiation and Collagen Stimulation

Furosin and Geraniin exhibit differential and concentration-specific effects on human skin cells, dictating their suitability for distinct research endpoints. Geraniin potently stimulates collagen biosynthesis in NHDF at lower concentrations (5-10 µM) and significantly induces keratinocyte differentiation at 105 µM [1]. In contrast, Furosin requires a higher concentration of 50 µM to stimulate collagen synthesis and has only a minor influence on the expression of differentiation markers involucrin, K1, and K10 [1]. This functional divergence means Furosin is less effective for studies focused on keratinocyte terminal differentiation but is a useful tool for assessing collagen stimulation in contexts where the high potency of Geraniin is not required or where its cytotoxic effects must be avoided.

Wound Healing Dermatology Extracellular Matrix Biology Fibroblast Assays

Furosin as a Potent Osteoclast Inhibitor: A Differentiated Mechanism of Action

Furosin demonstrates a robust and unique ability to suppress osteoclast differentiation and function, a property that distinguishes it from many other phenolic compounds and positions it as a valuable tool in bone biology research. In murine bone marrow mononuclear cells and Raw264.7 cells, Furosin markedly decreased osteoclast differentiation, as quantified by reduced numbers of TRAP-positive multinucleated cells and decreased TRAP activity [1]. Its mechanism involves inhibition of RANKL-induced activation of p38 MAPK and JNK/AP-1, as well as disruption of actin ring formation, a process essential for bone resorption [1]. Crucially, this effect occurs without cytotoxicity to osteoclast precursors [1]. This specific, non-cytotoxic mechanism of action is a key differentiator from compounds that achieve osteoclast inhibition through general toxicity.

Osteoporosis Research Bone Metabolism Immunology MAP Kinase Signaling

Furosin as a Potent DNA Topoisomerase II Inhibitor: Quantified Enzyme Inhibition

Furosin has been quantitatively identified as a potent inhibitor of DNA Topoisomerase II, a key enzyme target for several anticancer drugs. In vitro assays have established an IC100 value of 0.5 µM for Furosin against Topoisomerase II [1]. This level of activity places it among other tannins with significant inhibitory potential against this enzyme, making it a valuable reference compound for studies on topoisomerase inhibition and its downstream cellular effects. This specific, high-potency activity provides a clear, target-based justification for its procurement in molecular pharmacology research.

Cancer Research Enzyme Inhibition Drug Discovery Molecular Pharmacology

Primary Application Scenarios for Furosin Based on Validated Evidence


Osteoclast Biology and Anti-Resorptive Mechanism Studies

Furosin is optimally applied in studies investigating the molecular mechanisms of osteoclast differentiation and bone resorption. The evidence from Park et al. (2004) demonstrates that Furosin directly suppresses RANKL-induced osteoclastogenesis by inhibiting p38MAPK and JNK/AP-1 signaling, and disrupting actin ring formation [1]. Its non-cytotoxic mechanism on osteoclast precursors makes it a superior tool for dissecting signaling pathways without inducing general cell death. Researchers investigating osteoporosis, rheumatoid arthritis, or periprosthetic osteolysis can use Furosin as a validated, pathway-specific inhibitor.

Controlled Wound Healing and Fibroblast Proliferation Assays

For experiments requiring the stimulation of dermal fibroblast proliferation and collagen synthesis without the confounding factors of strong keratinocyte differentiation or high cytotoxicity, Furosin is the recommended ellagitannin. Data from Agyare et al. (2011) show that Furosin stimulates collagen synthesis at 50 µM and exhibits a wide safety margin (cytotoxicity >400 µM) compared to Geraniin [2]. This profile is ideal for developing in vitro models of the proliferative phase of wound healing where maintaining cell viability over extended culture periods is critical.

Comparative Toxicology and Safety Assessment of Ellagitannins

Furosin serves as an essential reference compound in studies that aim to compare the differential cytotoxicity and cellular effects of ellagitannins. Its established low-toxicity profile (>400 µM in fibroblasts and keratinocytes) provides a stark contrast to the more potent and more cytotoxic Geraniin (cytotoxic at 20 µM and 150 µM, respectively) [2]. This contrast is valuable for structure-activity relationship (SAR) studies, for validating cell-based assays, and for research into the safety profiles of natural products intended for topical or systemic applications.

Analgesic Research and Non-Opioid Pain Pathway Investigation

Furosin is a validated tool for research into non-opioid analgesic mechanisms. The work by Miguel et al. (1996) provides in vivo evidence that Furosin exhibits dose-dependent antinociception in a standard murine pain model, with a potency six- to seven-fold greater than acetaminophen at the ID50 level [3]. Its use in this context is particularly relevant for studies aiming to characterize novel pain targets or for comparative analyses of ellagitannins and other natural products in pain management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Furosin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.